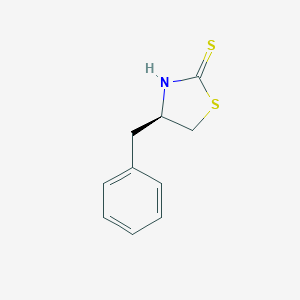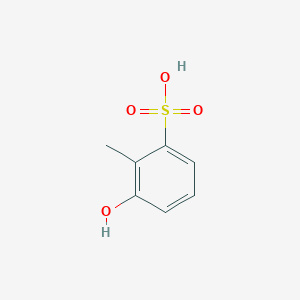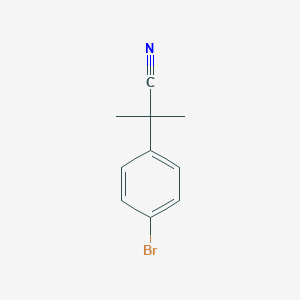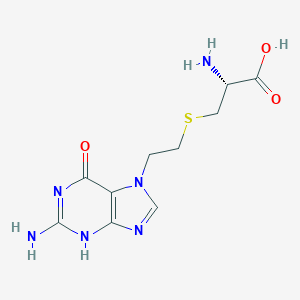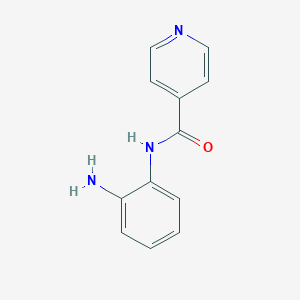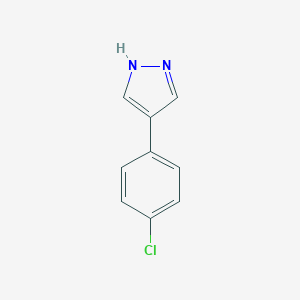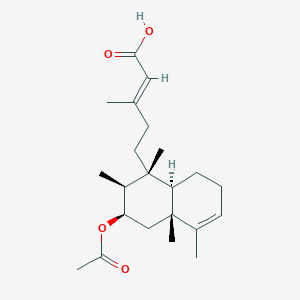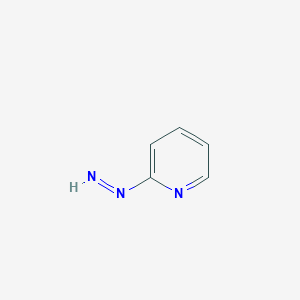![molecular formula C10H9N B025383 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine CAS No. 100190-88-3](/img/structure/B25383.png)
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine, also known as TMCP, is a cyclopropyl-containing heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its unique structure and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has shown potential in various scientific research applications, including drug discovery and development, as well as in the study of neurological disorders. 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have high affinity and selectivity for certain receptors, making it a promising candidate for drug development. Additionally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have potential therapeutic benefits in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine exerts its pharmacological effects by binding to specific receptors in the brain and central nervous system. Specifically, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and protein folding. By modulating the activity of the sigma-1 receptor, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine may have potential therapeutic benefits in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of calcium influx, and modulation of protein folding. Additionally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has several advantages for use in lab experiments, including its high affinity and selectivity for certain receptors, as well as its potential therapeutic benefits in the treatment of neurological disorders. However, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine also has several limitations, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine, including further investigation into its mechanism of action, potential therapeutic benefits in the treatment of neurological disorders, and potential side effects. Additionally, future research could focus on the development of novel 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine derivatives with improved pharmacological properties and reduced side effects. Finally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine could be further studied for its potential use as a tool compound for the study of sigma-1 receptor function and signaling.
Métodos De Síntesis
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine can be synthesized through a multi-step process involving the reaction of 4-methoxypyridine with cyclopropanecarbonyl chloride, followed by cyclization with sodium hydride in DMF. The resulting product can be purified through column chromatography to obtain pure 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine.
Propiedades
Número CAS |
100190-88-3 |
|---|---|
Nombre del producto |
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine |
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
10-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-11-4-8-5(1)6-3-7-9(6)10(7)8/h1-2,4,6-7,9-10H,3H2 |
Clave InChI |
ILAPIKQWNJCFLQ-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)C=NC=C4 |
SMILES canónico |
C1C2C3C1C4=C(C23)C=NC=C4 |
Sinónimos |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine,5,5a,6,6a-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



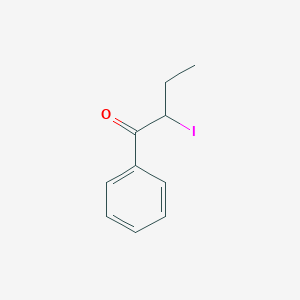
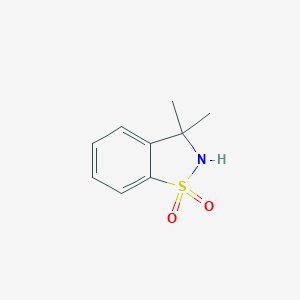
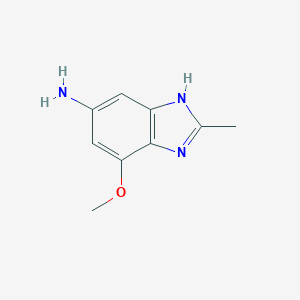

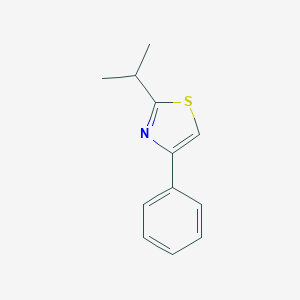
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
